molecular formula C11H11N3O4 B2434811 2,5-dioxopyrrolidin-1-yl (2Z)-3-(1H-imidazol-1-yl)but-2-enoate CAS No. 2229681-52-9

2,5-dioxopyrrolidin-1-yl (2Z)-3-(1H-imidazol-1-yl)but-2-enoate

Cat. No.: B2434811
CAS No.: 2229681-52-9
M. Wt: 249.226
InChI Key: QWJSTZZAQIMPFG-VURMDHGXSA-N
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Description

2,5-dioxopyrrolidin-1-yl (2Z)-3-(1H-imidazol-1-yl)but-2-enoate is a synthetic organic compound that features both a pyrrolidinone and an imidazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dioxopyrrolidin-1-yl (2Z)-3-(1H-imidazol-1-yl)but-2-enoate typically involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as a γ-aminobutyric acid derivative, under acidic or basic conditions.

    Introduction of the Imidazole Group: The imidazole moiety can be introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with an appropriate electrophile.

    Esterification: The final step involves the esterification of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring, potentially converting them to hydroxyl groups.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2,5-dioxopyrrolidin-1-yl (2Z)-3-(1H-imidazol-1-yl)but-2-enoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, compounds containing imidazole and pyrrolidinone rings are often studied for their potential enzyme inhibitory activities. They can interact with various biological targets, making them candidates for drug development.

Medicine

In medicine, such compounds may exhibit antimicrobial, antifungal, or anticancer properties. Research into their mechanism of action and efficacy in treating various diseases is ongoing.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 2,5-dioxopyrrolidin-1-yl (2Z)-3-(1H-imidazol-1-yl)but-2-enoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the pyrrolidinone ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-dioxopyrrolidin-1-yl (2Z)-3-(1H-pyrrol-1-yl)but-2-enoate: Similar structure but with a pyrrole ring instead of an imidazole ring.

    2,5-dioxopyrrolidin-1-yl (2Z)-3-(1H-pyrazol-1-yl)but-2-enoate: Contains a pyrazole ring instead of an imidazole ring.

Uniqueness

The uniqueness of 2,5-dioxopyrrolidin-1-yl (2Z)-3-(1H-imidazol-1-yl)but-2-enoate lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity compared to its analogs.

Biological Activity

2,5-Dioxopyrrolidin-1-yl (2Z)-3-(1H-imidazol-1-yl)but-2-enoate, with the molecular formula C11_{11}H11_{11}N3_3O4_4 and a molecular weight of 249.22 g/mol, is a synthetic organic compound notable for its diverse biological activities. This compound features a unique structural combination of a pyrrolidinone and an imidazole moiety, which contributes to its potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

PropertyValue
Molecular Formula C11_{11}H11_{11}N3_3O4_4
Molecular Weight 249.22 g/mol
CAS Number 2229681-52-9
Melting Point N/A
Boiling Point N/A

The presence of both the pyrrolidinone and imidazole rings enhances its reactivity and biological interaction potential, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The imidazole ring can bind to metal ions and active sites on enzymes, while the pyrrolidinone ring participates in hydrogen bonding. This dual interaction can modulate enzyme activity, leading to various biological effects.
  • Anticonvulsant Activity : Research has indicated that derivatives of this compound exhibit significant anticonvulsant properties. For instance, a related hybrid compound demonstrated protective effects in mouse models against induced seizures, suggesting that similar mechanisms may apply to this compound .

Anticonvulsant Properties

Studies have highlighted the anticonvulsant potential of compounds related to this compound. For example:

  • Case Study : A focused set of hybrid pyrrolidine derivatives showed broad-spectrum anticonvulsant activity across various animal models. The lead compound exhibited an ED50_{50} of 23.7 mg/kg in the maximal electroshock test, indicating strong efficacy .

Antinociceptive Effects

In addition to anticonvulsant activity, certain derivatives have shown antinociceptive properties:

  • Research Findings : The same hybrid compounds demonstrated significant efficacy in formalin-induced pain models, suggesting their potential in treating neuropathic pain conditions .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeBiological Activity
2,5-Dioxopyrrolidin-1-yl (2Z)-3-(1H-pyrazol-1-yl)but-2-enoatePyrazole instead of ImidazoleDifferent reactivity and activity profile
2,5-Dioxopyrrolidin-1-yl (2Z)-3-(1H-pyrrol-1-yl)but-2-enoatePyrrole instead of ImidazoleVaries significantly in biological effects

The distinct combination of functional groups in this compound confers unique properties compared to its analogs.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (Z)-3-imidazol-1-ylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-8(13-5-4-12-7-13)6-11(17)18-14-9(15)2-3-10(14)16/h4-7H,2-3H2,1H3/b8-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJSTZZAQIMPFG-VURMDHGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)ON1C(=O)CCC1=O)N2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)ON1C(=O)CCC1=O)/N2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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